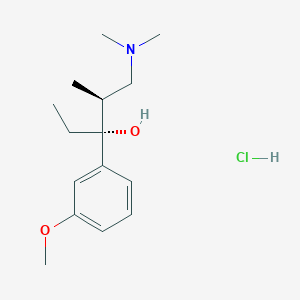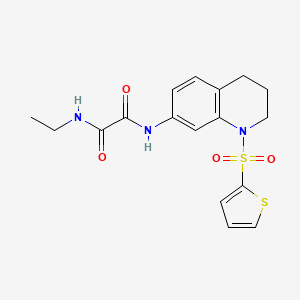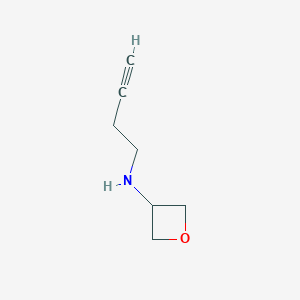
(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride
Übersicht
Beschreibung
“(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride” is a chemical compound with the molecular formula C15H26ClNO2 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves the reaction of (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone with ethylmagnesium chloride in THF under Grignard reaction conditions . Another method involves reacting the compound of Formula - V with methanesulfonic acid or para toluenesulfonic acid in the presence of solvent and acid .Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 26 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The average mass of the molecule is 251.365 Da and the monoisotopic mass is 251.188522 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 362.9±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 173.3±26.5 °C . The index of refraction is 1.509 and the molar refractivity is 75.1±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The synthesis of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves complex chemical reactions, demonstrating its potential in synthetic chemistry research. A study by Fang Ling (2011) highlights an optimized synthetic technology that uses 3-pentanone as the starting material, undergoing a series of reactions including the Mannich reaction, resolution, Grignard reaction, and others, resulting in an overall yield of 30.6%. This improved procedure not only increases the yield but also reduces raw material waste (Fang Ling, 2011).
One-Pot Synthesis
In another application, the compound was used in a one-pot synthesis process to create a new potential analgesic. This process involves the direct dehydroxylation of (−)-(2S,3S)-1-Dimethylamino-3-(3-methoxy-phenyl)-2-methyl-pentan-3-ol hydrochloride over Pd containing Amberlyst-15, demonstrating pronounced analgesic efficiency. This one-pot synthesis represents a significant advancement in the development of opioidic compounds (M. Wissler et al., 2007).
Chemical Modification and Heterocyclic System Synthesis
The compound serves as a basis for generating a structurally diverse library through various chemical reactions. A study used a ketonic Mannich base derived from 2-acetylthiophene as a starting material, leading to the synthesis of dithiocarbamates, thioethers, and several heterocyclic compounds. These findings indicate the compound's versatility in synthesizing structurally varied chemicals, offering numerous possibilities for the development of pharmaceuticals and materials science (G. Roman, 2013).
Pharmacological Profiles
Research into the pharmacological profiles of related compounds, such as R-96544, a novel 5-HT2A receptor antagonist derived from similar molecular structures, sheds light on the broad utility of these compounds in medicinal chemistry. Studies demonstrate the competitive and selective inhibition of serotonin-induced platelet aggregation, highlighting the compound's potential in developing new therapeutic agents (T. Ogawa et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5;/h7-10,12,17H,6,11H2,1-5H3;1H/t12-,15+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPQTVRDQHIIHD-SBKWZQTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809282-45-9 | |
| Record name | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,5-Dimethylpyrazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2643351.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride](/img/structure/B2643352.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2643356.png)
![rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B2643359.png)


![tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2643364.png)


![7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2643367.png)
![2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide](/img/structure/B2643368.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2643369.png)
